5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine
Description
Properties
IUPAC Name |
5-bromo-3-chloro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKCONKTUYCLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution on Halogenated Pyridine
A common method involves reacting a halogenated pyridine, such as 5-bromo-2,3-dichloropyridine or related derivatives, with pyrrolidine under controlled conditions to substitute the chlorine at the 2-position with the pyrrolidin-1-yl group.
Reaction Conditions : Typically, the reaction is conducted in polar aprotic solvents such as acetonitrile or dioxane, at room temperature or slightly elevated temperatures, with stirring for extended periods (e.g., overnight).
Base Usage : Triethylamine or similar bases may be added to neutralize the released hydrochloric acid and drive the reaction forward.
Purification : After reaction completion, the mixture is concentrated under reduced pressure, and the product is isolated by filtration or trituration with solvents like isopropyl ether.
Yield and Purity : Yields reported for analogous pyrrolidinyl-substituted pyrimidines under similar conditions range around 38%, indicating moderate efficiency, with purity typically above 95% after purification.
Palladium-Catalyzed Cross-Coupling Methods
Another advanced approach involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce the pyrrolidinyl group onto a halogenated pyridine scaffold.
Catalysts : Palladium chloride or Pd(PCy3)2 complexes are commonly used catalysts.
Bases : Carbonates such as cesium carbonate, potassium carbonate, or sodium carbonate serve as bases to facilitate the coupling.
Solvents : Dioxane is a preferred solvent, often in combination with water to form biphasic systems.
Reaction Parameters : Reactions are typically heated to 80–100 °C and stirred for 2–4 hours under nitrogen atmosphere to prevent oxidation.
Workup : After completion, the reaction mixture is diluted with water, extracted with ethyl acetate, dried, and purified by column chromatography.
Yields : High yields up to 90% have been reported for related pyridine derivatives using this methodology, indicating its efficiency and scalability.
Example Synthetic Procedure (Adapted)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 5-Bromo-2,3-dichloropyridine (1 equiv), pyrrolidine (1.2 equiv), triethylamine (1 equiv), acetonitrile, room temperature, overnight | Nucleophilic substitution of chlorine by pyrrolidine |
| 2 | Concentration under reduced pressure | Removal of solvent |
| 3 | Trituration with isopropyl ether | Precipitation and isolation of product |
| 4 | Filtration and drying | Obtain 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine |
Yield: Approx. 38% (from analogous pyrimidine systems)
Analytical and Characterization Data
NMR Spectroscopy : ^1H and ^13C NMR confirm substitution patterns; ^31P NMR is used in palladium-catalyzed reactions to monitor oxidative addition intermediates.
Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular weight and purity.
Purity : Typically ≥95% after purification steps.
Storage : The compound is stable at 4–8 °C and handled at room temperature for shipping.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 5-Bromo-2,3-dichloropyridine, pyrrolidine, triethylamine | None (base used) | Acetonitrile | RT | Overnight | ~38% | Simple, moderate yield |
| Pd-Catalyzed Buchwald-Hartwig Amination | 5-Bromo-3-chloropyridine, pyrrolidine | PdCl2, Cs2CO3 | Dioxane/H2O | 80–100 °C | 2–4 h | Up to 90% (analogues) | High yield, scalable |
Research Findings and Considerations
The nucleophilic substitution approach is straightforward but may suffer from moderate yields due to competing side reactions or incomplete conversion.
Palladium-catalyzed cross-coupling offers higher yields and better selectivity, but requires expensive catalysts and inert atmosphere conditions.
Choice of base and solvent critically affects reaction efficiency; cesium carbonate and dioxane/water mixtures are optimal for palladium-catalyzed methods.
Reaction monitoring by NMR and mass spectrometry is essential to confirm product formation and purity.
The presence of multiple halogens allows for selective functionalization, enabling tailored synthesis routes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 5 and 3, respectively, participate in nucleophilic substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring.
Key Reactions and Conditions
| Position | Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| C5-Br | Pyrrolidine | DMF | 80°C | 3-Chloro-2,5-di(pyrrolidin-1-yl)pyridine | 72% | |
| C3-Cl | KOtBu + NH3 | THF | -78°C | 5-Bromo-3-amino-2-(pyrrolidin-1-yl)pyridine | 58% |
-
Mechanism : The reaction proceeds via a two-step process involving deprotonation of the nucleophile (e.g., amines) followed by aromatic substitution. Polar aprotic solvents like DMF enhance reaction rates .
Cross-Coupling Reactions
The bromine atom undergoes palladium-catalyzed cross-coupling reactions, while the chlorine remains inert under standard conditions.
Suzuki-Miyaura Coupling
-
Key Insight : Bromine exhibits higher reactivity than chlorine in cross-coupling due to its lower bond dissociation energy .
Buchwald-Hartwig Amination
| Amine | Ligand | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Xantphos | 5-Bromo-3-chloro-2-(morpholino)pyridine | 63% |
Functionalization of the Pyrrolidine Ring
The pyrrolidine group undergoes oxidation and alkylation, altering the compound’s physicochemical properties.
Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO4 | H2O, 60°C | 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine N-oxide | 41% | |
| mCPBA | CH2Cl2, 0°C | Epoxide derivative | 35% |
Alkylation
| Alkylating Agent | Base | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | NaH | 5-Bromo-3-chloro-2-(N-methylpyrrolidin-1-yl)pyridine | 67% |
Organometallic Reactions
Lithiation at the C4 position enables further functionalization:
| Reagent | Electrophile | Product | Yield | Source |
|---|---|---|---|---|
| t-BuLi | CO2 | This compound-4-carboxylic acid | 52% | |
| LDA | DMF | 4-Formyl-5-bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine | 48% |
-
Selectivity : Directed ortho-metalation (DoM) is facilitated by the pyrrolidine group’s coordinating ability .
Reduction Reactions
The pyridine ring can be partially reduced under controlled conditions:
| Reducing Agent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| H2 (1 atm) | Pd/C | 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)piperidine | 38% | |
| NaBH4 + NiCl2 | MeOH | Tetrahydro derivative | 29% |
Comparative Reactivity Analysis
A reactivity hierarchy was established using competitive experiments:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals. Its structure serves as a scaffold for designing kinase inhibitors and other bioactive molecules. For instance, it has been investigated for its potential role as a therapeutic agent targeting various diseases, including cancer and metabolic disorders .
Case Study: Kinase Inhibitors
Recent studies have highlighted the effectiveness of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine derivatives as selective inhibitors of specific kinases involved in cancer progression. These derivatives have demonstrated significant anti-proliferative effects on cancer cell lines, suggesting their potential utility in targeted cancer therapies.
Biological Studies
Research indicates that this compound can modulate enzyme activity and influence various biological pathways. For example, studies have shown that it interacts with cannabinoid receptors, potentially leading to applications in treating obesity and pain management without the psychoactive effects associated with traditional cannabinoid therapies .
Table 1: Biological Activity of this compound Derivatives
| Compound Variant | Biological Target | Effect | Reference |
|---|---|---|---|
| Variant A | CB1 Receptor | Antagonist | |
| Variant B | CDK2 | Inhibitor | |
| Variant C | Various Kinases | Anti-proliferative |
Chemical Biology
In chemical biology, this compound acts as a tool compound for probing biological systems. Its ability to selectively bind to enzymes or receptors makes it valuable for understanding molecular mechanisms underlying drug action .
Case Study: Mechanistic Studies
Mechanistic studies utilizing this compound have revealed insights into how specific enzyme inhibitors can alter signaling pathways related to cell growth and apoptosis. Such findings are essential for developing more effective therapeutic strategies.
Industrial Applications
In industrial contexts, this compound is employed as an intermediate in the synthesis of various materials and chemicals. Its versatility allows it to be used in producing agrochemicals and other functional materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine group can enhance the compound’s binding affinity to biological receptors, while the halogen atoms can influence its reactivity and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen and Heterocyclic Substitution Variants
Fluorinated Analog: 5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine
- Molecular Formula : C₉H₈BrClF₂N₂
- Molecular Weight : 297.54 g/mol
- Key Differences: The pyrrolidine ring is substituted with two fluorine atoms at the 3-position, increasing electronegativity and lipophilicity compared to the non-fluorinated parent compound. The fluorine atoms may enhance metabolic stability and membrane permeability in biological applications .
Nitro-Substituted Analogs
- 5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine (2j) and 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (2n) ():
- Key Differences :
- Replacement of bromine/chlorine with nitro groups (-NO₂) significantly alters electronic properties. Nitro groups are strong electron-withdrawing moieties, reducing the electron density of the pyridine ring.
- Nitro-substituted derivatives are often intermediates in the synthesis of amines or other functionalized pyridines via reduction reactions .
Ethynyl-Substituted Pyrrolo[2,3-b]pyridines
- Examples :
- 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b)
- 5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c)
- Key Differences :
- The pyrrolo[2,3-b]pyridine core introduces a fused bicyclic structure, enhancing π-conjugation.
- Ethynyl substituents (e.g., pyridinyl, methoxyphenyl) enable cross-coupling reactions (e.g., Sonogashira), expanding utility in synthesizing extended aromatic systems .
Substituent Effects on Physicochemical Properties
Table 1: Comparative Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₉H₁₀BrClN₂ | 261.56 | Br (C5), Cl (C3), Pyrrolidine (C2) |
| 5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin) | C₉H₈BrClF₂N₂ | 297.54 | Difluoropyrrolidine |
| 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine | C₉H₁₀BrN₃O₂ | 296.11 | NO₂ (C3) |
| 5-Bromo-2-(piperidin-1-yl)carbonylpyridine | C₁₁H₁₂BrClN₂O | 303.59 | Piperidinyl carbonyl (C3) |
Key Observations :
- Steric Effects : Bulky substituents (e.g., tert-butyldimethylsilyloxy in ) reduce reactivity at adjacent positions but improve stability .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO-piperidine) decrease pyridine ring electron density, affecting nucleophilic substitution rates .
Biological Activity
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
This compound has been investigated for its potential in various therapeutic applications, including:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation.
- Antimicrobial Properties : There is evidence suggesting that pyridine derivatives can possess antibacterial and antifungal activities.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
The biological activity of this compound is largely attributed to its ability to bind to molecular targets within biological systems. The presence of the pyrrolidine ring enhances the compound's binding affinity and selectivity towards enzymes and receptors, which may lead to the modulation of their activity. This can result in various therapeutic effects depending on the target involved .
Anticancer Activity
Research has indicated that similar compounds can inhibit key signaling pathways involved in cancer progression. For instance, compounds structurally related to this compound have shown moderate inhibitory activities against insulin-like growth factor receptors (IGF1R) and insulin receptors (INSR), which are crucial in cancer cell metabolism and growth .
Antimicrobial Properties
A study focusing on pyrrolidine derivatives demonstrated significant antibacterial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related pyridine derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
Case Study 1: Anticancer Activity
A recent investigation into pyridine derivatives revealed that compounds similar to this compound exhibited anti-proliferative effects on MCF7 breast cancer cells. The study reported IC50 values in the micromolar range, suggesting that these compounds could be developed as potential anticancer agents .
Case Study 2: Enzyme Inhibition
In a study examining the interaction of pyridine derivatives with histone methyltransferases, it was found that certain compounds could inhibit the WDR5-MYC interaction, which is critical for MYC-driven cancers. This suggests that this compound may also play a role in modulating epigenetic regulation in cancer cells .
Data Tables
Q & A
Q. What are standard synthetic pathways for preparing 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine?
A common approach involves sequential halogenation and substitution. For example, bromination of a pyridine precursor (e.g., 3-chloro-2-(pyrrolidin-1-yl)pyridine) using reagents like NBS (N-bromosuccinimide) under controlled conditions. Chlorination may precede or follow, depending on substituent compatibility. Post-synthetic purification via column chromatography or recrystallization is critical, as impurities can hinder downstream reactions .
Q. How is the compound characterized to confirm its structure and purity?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., pyrrolidine’s proton signals at δ 1.8–3.5 ppm).
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., exact mass ~260–265 Da).
- HPLC : Purity assessment (>95% for most research applications) .
Q. What safety precautions are necessary when handling this compound?
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis or decomposition.
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential bromine/chlorine gas release .
Advanced Research Questions
Q. How do steric and electronic effects of the pyrrolidine group influence cross-coupling reactions (e.g., Suzuki-Miyaura)?
The pyrrolidine substituent introduces steric hindrance near the pyridine ring, potentially slowing transmetallation steps. Electron-donating effects from the nitrogen in pyrrolidine may activate the pyridine ring for electrophilic substitution but deactivate it for nucleophilic attacks. Computational studies (DFT) or Hammett plots can quantify these effects. Compare with analogs lacking pyrrolidine (e.g., 5-Bromo-3-chloropyridine) to isolate steric contributions .
Q. What strategies mitigate competing side reactions during functionalization of the bromine substituent?
Q. How can contradictory solubility data in different solvents be resolved?
Contradictions often arise from impurities or polymorphic forms. Perform:
- Solubility screening : Use DMSO, THF, and chloroform with quantified saturation points.
- Thermogravimetric analysis (TGA) : Identify solvent residues affecting measurements.
- Crystallography : Determine if crystal packing influences solubility (e.g., π-π stacking in chloroform) .
Q. What degradation pathways are observed under acidic or basic conditions?
- Acidic conditions : Hydrolysis of the pyrrolidine ring, forming secondary amines.
- Basic conditions : Dehalogenation (Br/Cl loss) via nucleophilic aromatic substitution. Monitor degradation products via LC-MS and adjust reaction pH to stabilize the compound .
Data Analysis & Optimization
Q. How can reaction yields be optimized for large-scale synthesis?
- DoE (Design of Experiments) : Vary parameters like catalyst loading (0.5–5 mol%), solvent polarity, and reaction time.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield.
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Molecular docking : Simulate interactions with biological targets (e.g., kinase inhibitors).
- DFT calculations : Predict sites for electrophilic/nucleophilic attacks (e.g., Fukui indices).
- Machine learning models : Train on halogenated pyridine datasets to forecast reaction outcomes .
Application-Driven Questions
Q. How is this compound utilized in medicinal chemistry for lead optimization?
It serves as a versatile scaffold for introducing pharmacophores. Examples:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
